Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate
Overview
Description
Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate belongs to a class of compounds known for their diverse chemical properties and potential applications in various fields such as materials science, pharmaceuticals, and agrochemicals. This compound features a pyrazole core, a common moiety in medicinal chemistry, linked to a furan ring and an ethyl carboxylate ester, suggesting interesting reactivity and potential biological activity.
Synthesis Analysis
The synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, including variants with fur-2-yl groups, can be achieved through cyclocondensation reactions. A notable method involves the use of ultrasound irradiation to significantly reduce reaction times, achieving high yields and regioselectivity (Machado et al., 2011). Such techniques could be adapted for the synthesis of the targeted ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate, emphasizing the importance of choosing appropriate precursors and conditions for successful synthesis.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate, has been extensively studied using techniques like X-ray diffraction. These studies reveal detailed insights into the molecular conformation, bond lengths, and angles, which are crucial for understanding the compound's reactivity and interaction with biological targets (Zhao & Wang, 2023).
Safety And Hazards
- Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335)
- Precautionary Statements : Handle with care; avoid inhalation, ingestion, and contact with skin and eyes
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Future Directions
Researchers should explore the compound’s pharmacological properties, potential applications (e.g., as a drug candidate or agrochemical), and its interactions with biological targets. Additionally, investigations into its stability, metabolism, and toxicity are essential for its practical use.
properties
IUPAC Name |
ethyl 5-(furan-2-yl)-1-methylpyrazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-15-11(14)8-7-9(13(2)12-8)10-5-4-6-16-10/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEOVLTVAGMDVLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=CO2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428775 | |
Record name | Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate | |
CAS RN |
104296-35-7 | |
Record name | Ethyl 5-(furan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50428775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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